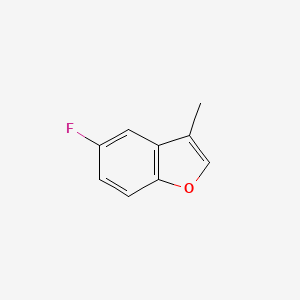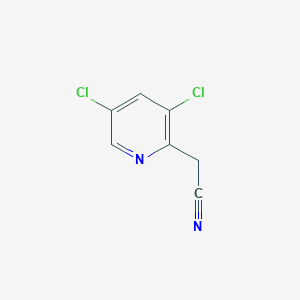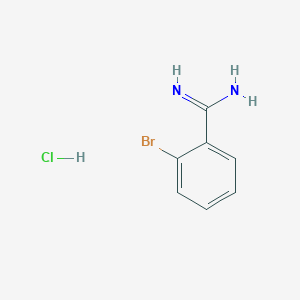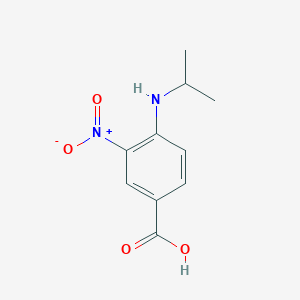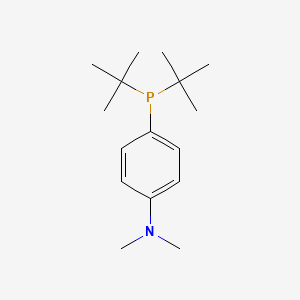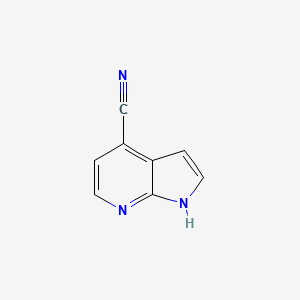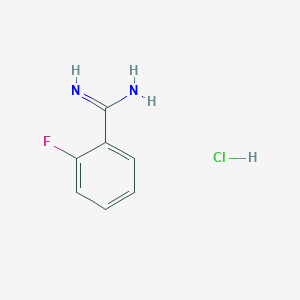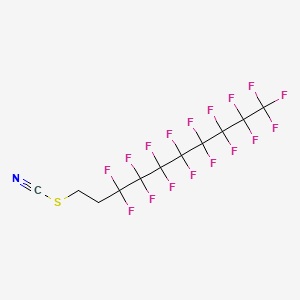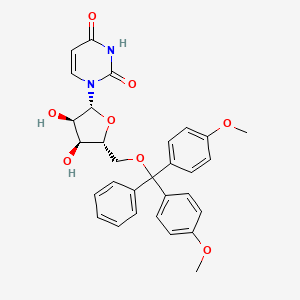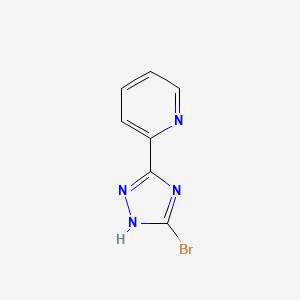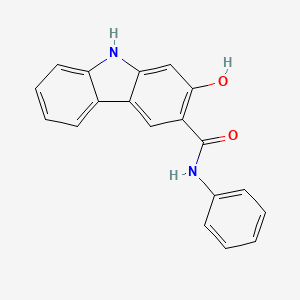
2-Hydroxycarbazole-3-carboxanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycarbazole-3-carboxanilide typically involves the reaction of 2-hydroxycarbazole with phenyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxycarbazole-3-carboxanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the carbazole ring.
Reduction: The major products are reduced forms of the carbazole ring, often leading to the formation of amines.
Substitution: The major products are substituted carbazole derivatives with various functional groups attached to the nitrogen atom.
Scientific Research Applications
2-Hydroxycarbazole-3-carboxanilide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxycarbazole-3-carboxanilide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death . It also interacts with various enzymes and receptors, modulating their activity and exerting its biological effects .
Comparison with Similar Compounds
Properties
CAS No. |
94212-15-4 |
|---|---|
Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-hydroxy-N-phenyl-9H-carbazole-3-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c22-18-11-17-14(13-8-4-5-9-16(13)21-17)10-15(18)19(23)20-12-6-2-1-3-7-12/h1-11,21-22H,(H,20,23) |
InChI Key |
XDCTVFJNJVPBOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C3C(=C2)C4=CC=CC=C4N3)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C3C(=C2)C4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


